molecular formula C9H7BrF3NO2 B12963685 Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

Cat. No.: B12963685
M. Wt: 298.06 g/mol
InChI Key: PEDPLFMZPQBZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is a substituted benzoic acid methyl ester with the systematic IUPAC name This compound . Its molecular formula is C₉H₆BrF₃NO₂ , and it has a molecular weight of 316.05 g/mol . The compound’s structure features a benzene ring substituted at the 2-position with an amino group (-NH₂), at the 5-position with bromine, and at the 3-position with a trifluoromethyl group (-CF₃), all attached to a methyl ester functional group (-COOCH₃) (Figure 1).

Table 1: Key identifiers of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₉H₆BrF₃NO₂
Molecular Weight 316.05 g/mol
CAS Number 2823478-54-0
SMILES COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N

The trifluoromethyl group contributes to the compound’s lipophilicity, as evidenced by its calculated logP value of 3.56 , while the amino group enables participation in hydrogen bonding and electrophilic substitution reactions.

Historical Context in Heterocyclic Chemistry

The development of this compound aligns with broader trends in heterocyclic chemistry, where halogenated aromatic intermediates are leveraged to construct nitrogen- and sulfur-containing rings. For instance, its bromine atom serves as a leaving group in Ullmann or Buchwald-Hartwig couplings, facilitating the synthesis of biphenyl derivatives and fused heterocycles . Early applications of similar trifluoromethyl-substituted benzoates in the 1990s demonstrated their utility in generating protease inhibitors and kinase-targeting agents, driven by the metabolic stability imparted by the -CF₃ group .

A notable advancement was the compound’s use in synthesizing quinoline derivatives , where its amino group undergoes condensation with ketones to form Schiff bases, followed by cyclization to yield heterocyclic scaffolds . Such reactions underscore its role as a building block in medicinal chemistry, enabling rapid diversification of lead compounds.

Significance of Halogen and Trifluoromethyl Substituents

The strategic placement of bromine and trifluoromethyl groups on the aromatic ring confers distinct reactivity and physicochemical properties:

  • Bromine as a Leaving Group : The bromine atom at the 5-position participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with arylboronic acids yield biaryl structures, which are prevalent in drug candidates .
  • Trifluoromethyl Electron-Withdrawing Effects : The -CF₃ group at the 3-position deactivates the ring, directing electrophilic attacks to the para position relative to the amino group. This regioselectivity is critical in synthesizing substituted anilines and azoles .
  • Synergistic Impact on Bioactivity : The combination of -NH₂ and -CF₃ enhances membrane permeability and target binding in drug discovery. Trifluoromethyl groups are known to improve metabolic stability and bioavailability, as seen in FDA-approved kinase inhibitors .

Table 2: Functional roles of substituents in this compound

Substituent Position Role
Amino (-NH₂) 2 Participates in H-bonding; directs electrophilic substitution
Bromine (-Br) 5 Leaves in cross-couplings; activates SNAr
Trifluoromethyl (-CF₃) 3 Electron withdrawal; enhances lipophilicity

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)5-2-4(10)3-6(7(5)14)9(11,12)13/h2-3H,14H2,1H3

InChI Key

PEDPLFMZPQBZNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Esterification of 2-Amino-5-bromobenzoic Acid

A common initial step is the conversion of 2-amino-5-bromobenzoic acid to its methyl ester. This is typically achieved by reaction with thionyl chloride in methanol under inert atmosphere and controlled temperature:

Step Reagents & Conditions Outcome Yield & Purity
Esterification 2-amino-5-bromobenzoic acid, thionyl chloride, MeOH, 0 °C to 100 °C, 16 h, argon atmosphere Formation of methyl 2-amino-5-bromobenzoate ~94% yield; purified by silica gel chromatography; confirmed by LCMS and NMR

This step ensures the carboxylic acid is converted to the methyl ester, facilitating subsequent electrophilic substitutions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 3-position is introduced via copper-catalyzed trifluoromethylation using reagents such as methyl fluorosulfonyldifluoroacetate in N-methylpyrrolidone (NMP):

Step Reagents & Conditions Outcome Yield & Purity
Trifluoromethylation Methyl 2-amino-5-bromo-3-iodobenzoate, methyl fluorosulfonyldifluoroacetate, CuI catalyst, NMP, 80 °C, 16 h Formation of methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate ~74% yield; purified by silica gel chromatography; LCMS and NMR confirmed

This copper-mediated reaction selectively replaces the iodine substituent with the trifluoromethyl group, a key step for introducing the lipophilic CF3 moiety.

Bromination Techniques

Bromination at the 5-position can be achieved by controlled electrophilic aromatic substitution using hydrogen bromide and hydrogen peroxide mixtures:

Step Reagents & Conditions Outcome Yield & Purity
Bromination 2-amino-3-methylbenzoate derivatives, HBr (48% aqueous), H2O2 (30%), temperature <70 °C Selective bromination at 5-position High yield (~97.7%); purity >98% by NMR

This method provides a clean and efficient route to the brominated intermediate necessary for further functionalization.

Amination and Final Purification

The amino group at position 2 is typically present from the starting material or introduced via reduction or substitution reactions. Final purification involves silica gel chromatography and recrystallization to achieve high purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Esterification 2-amino-5-bromobenzoic acid Thionyl chloride, MeOH, 0 °C to 100 °C, 16 h Methyl 2-amino-5-bromobenzoate 94 Argon atmosphere, silica gel purification
2 Bromination 2-amino-3-methylbenzoate HBr/H2O2 mixture, <70 °C 5-bromo derivative 97.7 Controlled temperature, aqueous conditions
3 Trifluoromethylation Methyl 2-amino-5-bromo-3-iodobenzoate Methyl fluorosulfonyldifluoroacetate, CuI, NMP, 80 °C, 16 h This compound 74 Copper-catalyzed, silica gel chromatography

Research Findings and Analytical Data

  • NMR Spectroscopy : Proton NMR confirms aromatic proton environments and substitution patterns, with characteristic singlets for amino protons and methyl ester groups. For example, 1H NMR signals at δ ~7.5 ppm (aromatic), δ ~3.9 ppm (methyl ester), and δ ~5.9 ppm (amino proton) are typical.

  • Mass Spectrometry : LCMS data show molecular ion peaks consistent with the expected molecular weight (e.g., m/z 299 for M+H of this compound).

  • Purity : Chromatographic purification yields compounds with purity >95%, suitable for pharmaceutical intermediate use.

Additional Notes on Synthetic Variations

  • Alternative trifluoromethylation methods may involve palladium-catalyzed carbonylation under CO atmosphere to form methyl esters with trifluoromethyl substituents.

  • Bromination can be fine-tuned by varying the ratio of hydrogen bromide and hydrogen peroxide, controlling temperature to avoid over-bromination or side reactions.

  • The amino group can be protected or derivatized (e.g., acetylation) during intermediate steps to improve reaction selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions with molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares substituents, molecular weights, and key properties of Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate with two analogs from the evidence:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Purity Notable Properties
This compound 2-NH₂, 5-Br, 3-CF₃ ~298 Amino, Bromo, Trifluoromethyl N/A Electron-withdrawing groups enhance stability; bromine supports substitution reactions
Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate 2-NH₂, 5-Br, 3-TMS-ethynyl 326.26 Amino, Bromo, Trimethylsilyl ethynyl 98% Bulky TMS-ethynyl group may sterically hinder reactivity; potential for silylation or Sonogashira coupling
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 3-Br, 2-Cl, 5-OCF₃ ~333.5 Bromo, Chloro, Trifluoromethoxy N/A Electron-withdrawing OCF₃ increases acidity; halogen-rich for cross-coupling

Physical and Chemical Properties

  • Molecular Weight : The target compound (~298 g/mol) is lighter than both analogs due to differences in substituent complexity.
  • Electron Effects: The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are both electron-withdrawing, but OCF₃ exerts a stronger inductive effect due to the oxygen atom. The amino group in the target compound is electron-donating via resonance, contrasting with the chloro group in Analog 2, which is electron-withdrawing.

Biological Activity

Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is an organic compound notable for its complex structure, which includes a trifluoromethyl group and halogen substituents. This compound has garnered attention in biological studies due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. The unique chemical properties imparted by the halogen atoms enhance its interaction with biological targets, making it a valuable candidate for drug development.

  • Molecular Formula : C10H8BrF3N2O2
  • Molecular Weight : Approximately 302.02 g/mol
  • Structure : The presence of both bromine and trifluoromethyl groups contributes to the compound's lipophilicity and potential binding affinity to various biological targets.

The mechanism of action for this compound is multifaceted:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : Binding to receptors can modulate signaling pathways, influencing cell proliferation and apoptosis.
  • Antimicrobial Activity : It has been shown to disrupt bacterial cell wall synthesis and inhibit biofilm formation, particularly against Gram-positive bacteria.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15.625 μM to 62.5 μM against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Biofilm Inhibition : The compound effectively inhibits biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections .

Anticancer Activity

Preliminary studies suggest potential anticancer properties:

  • Cell Line Studies : In vitro tests on cancer cell lines have demonstrated cytotoxic effects, with IC50 values indicating effective dose ranges for inducing apoptosis .
  • Mechanistic Insights : The trifluoromethyl group enhances metabolic stability, potentially increasing the bioavailability of the compound in vivo .

Study 1: Antimicrobial Efficacy Against MRSA

In a controlled study, this compound was tested against MRSA strains:

  • Results : The compound showed bactericidal activity with an MIC of 15.625 μM, significantly lower than traditional antibiotics like ciprofloxacin .

Study 2: Biofilm Disruption in Pseudomonas aeruginosa

A study focused on the ability of the compound to disrupt biofilms formed by Pseudomonas aeruginosa:

  • Findings : The compound inhibited biofilm formation at concentrations as low as 31.108 μg/mL, demonstrating its potential as a therapeutic agent for chronic infections .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-amino-5-bromo-3-chlorobenzoateStructureModerate antimicrobial activity
Methyl 2-amino-5-bromo-3-fluorobenzoateStructureHigh potency against Gram-positive bacteria
Methyl 2-amino-5-chloro-3-(trifluoromethyl)benzoateStructureEnhanced anticancer properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.